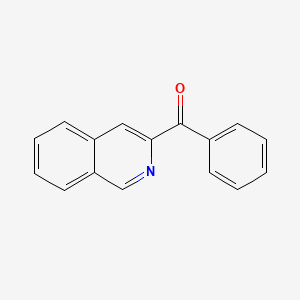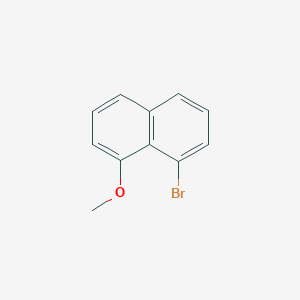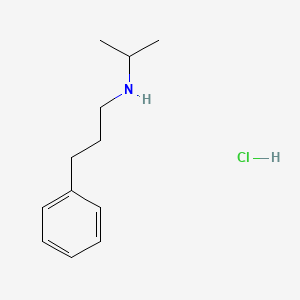![molecular formula C9H10N2O2 B3156865 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 83959-43-7](/img/structure/B3156865.png)
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Übersicht
Beschreibung
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is a heterocyclic compound that features both a furan ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol typically involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form 3-(2-furyl)-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 2-[3-(2-furyl)-1H-pyrazol-1-yl]ethanone.
Reduction: Formation of 2-[3-(tetrahydro-2-furyl)-1H-pyrazol-1-yl]-1-ethanol.
Substitution: Formation of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-chloroethane or 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-aminoethane.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-furyl)-1H-pyrazole
- 2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol
- 2-(furan-2-yl)-1,3-dioxan-5-ol
Uniqueness
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is unique due to the presence of both a furan and a pyrazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLHILUYAZRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)


![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)







